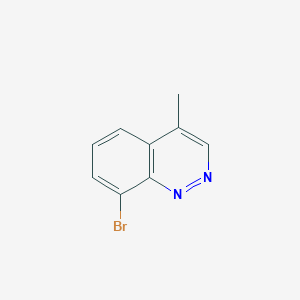

8-Bromo-4-methylcinnoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-4-methylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-5-11-12-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXNYBCKEYDLMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 4 Methylcinnoline and Its Derivatives

Classical Cinnoline (B1195905) Ring Formation Protocols and Adaptations

Traditional methods for cinnoline synthesis rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives, typically involving the formation of the N1-N2 bond of the pyridazine (B1198779) ring.

Richter Synthesis and its Modern Variants Applicable to 8-Bromo-4-methylcinnoline Precursors

The Richter cinnoline synthesis is a foundational method for forming the cinnoline ring. The reaction involves the diazotization of o-aminoarylacetylenes or o-aminoarylpropiolic acids, which then undergo intramolecular cyclization to yield cinnoline derivatives. researchgate.net

To apply this method for the synthesis of this compound, a specifically substituted precursor is required. The hypothetical starting material would be a 2-amino-3-bromophenyl derivative containing a propyne (B1212725) group. Diazotization of this precursor with an agent like sodium nitrite (B80452) in an acidic medium would generate an intermediate arenediazonium salt. This salt would then cyclize, with the diazonium group attacking the alkyne moiety to form the cinnoline ring system, yielding the target this compound.

| Precursor Type | Key Reaction Steps | Resulting Cinnoline |

| o-Aminoarylacetylene | 1. Diazotization (e.g., NaNO₂, HCl) 2. Intramolecular Cyclization | This compound |

Widman-Stoermer and Borsche-Herbert Cyclizations in the Context of Brominated Methylcinnolines

The Widman-Stoermer and Borsche-Herbert reactions are mechanistically related cyclization methods that serve as important alternatives to the Richter synthesis.

The Widman-Stoermer synthesis utilizes diazotized o-aminoarylethylenes (o-aminostyrenes) as precursors. drugfuture.comcolab.ws For the synthesis of this compound, the starting material would be an o-amino-bromostyrene derivative. The presence of a simple electron-donating group, such as a methyl group, on the vinyl carbon facilitates the cyclization process. colab.ws Diazotization of the amino group leads to a diazonium salt that readily cyclizes via electrophilic attack on the alkene double bond.

The Borsche-Herbert cyclization involves the cyclization of an ortho-diazonium aryl ketone to produce a 4-hydroxycinnoline (cinnolone). To adapt this for a brominated methylcinnoline, one would start with a 2-amino-3-bromoacetophenone derivative. Diazotization followed by cyclization would yield 8-bromo-4-methylcinnolin-4-ol. A subsequent reduction step would be necessary to remove the hydroxyl group at the 4-position to arrive at this compound.

| Method | Precursor | Initial Product | Applicability to this compound |

| Widman-Stoermer | o-Amino-bromostyrene derivative | 4-Substituted Cinnoline | Direct synthesis is plausible with the correct precursor. |

| Borsche-Herbert | o-Amino-bromoaryl ketone | 4-Hydroxycinnoline | Requires an additional deoxygenation step. |

Cyclization Reactions Involving Arenediazonium Salts and Arylhydrazones for Cinnoline Nucleus Construction

The cyclization of arenediazonium salts is a central theme in many classical cinnoline syntheses, including the Richter and Widman-Stoermer methods discussed previously. researchgate.net This approach is versatile, with the specific outcome depending on the nature of the ortho-substituent that participates in the ring-closing step.

Arylhydrazones also serve as highly adaptable precursors for cinnoline synthesis. researchgate.net This approach can be particularly useful as it allows for the construction of the cinnoline system with various substituents at different positions. researchgate.net For instance, a suitably substituted arylhydrazone can undergo an intramolecular electrophilic cyclization, such as the Fischer indole (B1671886) synthesis, but under conditions that favor the formation of the N-N bond of the cinnoline ring. More recent developments include transition-metal-free intramolecular redox cyclization reactions that can proceed from precursors like 2-nitrobenzyl alcohol and benzylamine, involving an intermediate hydrazone that cyclizes to form the cinnoline core. nih.gov

Contemporary Strategies for the Synthesis of this compound

Modern synthetic organic chemistry has been significantly advanced by the advent of metal-catalyzed reactions, which provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgnih.gov

Metal-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocyclic compounds. nobelprize.org These reactions, for which the 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, typically involve a palladium catalyst and facilitate the coupling of an organohalide with an organometallic reagent. nobelprize.orgresearchgate.net Such methods could be employed to construct the this compound scaffold either by forming the ring itself or by modifying a pre-existing cinnoline core. For instance, a methyl group could be introduced at the 4-position of an 8-bromocinnoline (B3193085) precursor via a suitable coupling reaction. nih.gov

Palladium-Catalyzed Coupling Approaches for Bromocinnoline Synthesis

Palladium-catalyzed cross-coupling reactions are particularly well-suited for the synthesis and functionalization of molecules containing aryl bromide moieties, such as this compound. The Suzuki-Miyaura coupling is a prominent example of such a reaction. libretexts.orgyoutube.comyoutube.com

The general mechanism for these reactions involves a catalytic cycle with three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) intermediate. libretexts.orgyoutube.com

Transmetalation : An organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide. nobelprize.orglibretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

In the context of this compound synthesis, a Suzuki coupling could be envisioned where 4,8-dibromocinnoline is reacted with a methylboronic acid or its ester. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective methylation at the 4-position while leaving the 8-bromo position intact.

| Parameter | Component/Condition | Role in Suzuki-Miyaura Coupling |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. organic-chemistry.org |

| Ligand | Phosphines (e.g., PPh₃, SPhos, XPhos) | Stabilizes the Pd catalyst and influences reactivity and selectivity. rsc.org |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. youtube.comorganic-chemistry.org |

| Organometallic Reagent | Methylboronic acid (CH₃B(OH)₂) | Source of the methyl group to be coupled. |

| Solvent | Dioxane, THF, Toluene (often with water) | Solubilizes reactants and facilitates the reaction. youtube.com |

This contemporary approach offers a modular and highly efficient route to substituted cinnolines like this compound, leveraging the predictability and broad functional group tolerance of palladium-catalyzed cross-coupling chemistry. nobelprize.org

Copper-Catalyzed Annulation Methods for Functionalized Cinnolines

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. In the context of cinnoline synthesis, copper catalysis can facilitate C-H/N-H annulation processes. For instance, the reaction of enaminones with alkynyl esters using a copper catalyst provides a pathway to highly substituted pyrroles, and similar principles can be applied to construct other nitrogen heterocycles. rsc.org Copper(II)-promoted intramolecular cyclization of 2-azobiaryls represents another efficient method for constructing benzo[c]cinnolinium salts, which are closely related to the cinnoline framework. acs.org This process is believed to proceed through a single-electron transfer mechanism, leading to the formation of a radical cation intermediate that subsequently cyclizes. acs.org

Table 1: Examples of Copper-Catalyzed Annulation Reactions

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Cu(OAc)₂ | Enaminones, Alkynyl esters | Tetrasubstituted pyrroles | rsc.org |

| Copper(II) | 2-Azobiaryls | Benzo[c]cinnolinium salts | acs.org |

Multi-Component Cyclization Reactions for Diversified Cinnoline Frameworks

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com A transition-metal-free multicomponent coupling cyclization involving arynes, tosylhydrazine, and α-bromo ketones has been developed for the synthesis of cinnoline derivatives. nih.gov This reaction proceeds through a formal [2+2+2] cycloaddition, forming two C-N bonds and one C-C bond in one pot. nih.gov The versatility of MCRs enables the creation of diverse cinnoline frameworks by varying the starting components, offering a powerful approach for generating libraries of these compounds for further study. rsc.orgmdpi.com

Intramolecular Cyclization Pathways for Substituted Cinnoline Assembly

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including cinnolines. One notable method involves a transition-metal-free intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine. nih.gov This reaction proceeds through the in-situ formation of a 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization to yield the cinnoline product. nih.gov Another approach is the visible-light-promoted intramolecular reductive cyclization of substrates containing a halide, which can generate an aryl radical that cyclizes to form indolines and other related heterocycles. nih.gov Classical methods for cinnoline synthesis often start from precursors like N-phenylhydrazones or N-phenylazo compounds, which can undergo cyclization catalyzed by transition metals such as rhodium, palladium, or copper. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Achieving specific substitution patterns and stereochemistry is a critical challenge in the synthesis of complex molecules like this compound.

Control over Bromination Position on the Cinnoline Ring

The selective introduction of a bromine atom at a specific position on the cinnoline ring is governed by the electronic properties of the heterocyclic system and any existing substituents. The bromination of benzo[c]cinnoline (B3424390) with bromine in sulfuric acid in the presence of silver sulfate (B86663) has been shown to yield 4-bromobenzo[c]cinnoline, indicating a preference for substitution at the 4-position under these conditions. rsc.org In the case of 8-substituted quinolines, a related heterocyclic system, the position of bromination is highly dependent on the nature of the substituent at the 8-position and the reaction conditions. acgpubs.org For example, bromination of 8-methoxyquinoline (B1362559) yields the 5-bromo derivative as the sole product. acgpubs.org The synthesis of 4-bromoisoquinoline-8-methyl formate (B1220265) is achieved by reacting 8-isoquinoline methyl formate with N-bromosuccinimide in acetic acid, demonstrating another method for regioselective bromination. google.com

Table 2: Regioselective Bromination of Heterocycles

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| Benzo[c]cinnoline | Br₂/H₂SO₄/Ag₂SO₄ | 4-Bromobenzo[c]cinnoline | rsc.org |

| 8-Methoxyquinoline | Br₂/CHCl₃ | 5-Bromo-8-methoxyquinoline | researchgate.net |

| 8-Isoquinoline methyl formate | N-Bromosuccinimide/Acetic acid | 4-Bromoisoquinoline-8-methyl formate | google.com |

Influence of Methyl Group in Directing Functionalization

The methyl group is an electron-donating group and typically directs electrophilic aromatic substitution to the ortho and para positions. brieflands.com In the context of the cinnoline ring, a methyl group at the 4-position would be expected to influence the regioselectivity of subsequent functionalization reactions, such as bromination. The presence of the methyl group can enhance the nucleophilicity of the ring system and direct incoming electrophiles to specific positions. The development of methods for the regioselective direct C-H functionalization of quinoline (B57606) derivatives, often guided by directing groups, highlights the importance of substituents in controlling reaction outcomes. nih.gov

Challenges and Advances in Chiral Cinnoline Synthesis Relevant to Hydrocinnolines

The synthesis of chiral cinnolines and their reduced forms, hydrocinnolines, presents significant challenges due to the need for stereocontrol. While the synthesis of functionalized benzo[c]cinnolines from achiral precursors is well-established, the introduction of chirality requires asymmetric synthetic methods. researchgate.net Advances in catalysis, including the use of chiral ligands with transition metals, are crucial for the development of enantioselective methods. Although specific examples for the asymmetric synthesis of this compound are not prevalent, the principles of asymmetric catalysis developed for other nitrogen-containing heterocycles could potentially be adapted for this purpose.

Reaction Mechanisms and Pathways Involving 8 Bromo 4 Methylcinnoline

Mechanistic Investigations of Cinnoline (B1195905) Ring Formation

The construction of the bicyclic cinnoline ring is a fundamental aspect of its chemistry. The following subsections detail the mechanistic intricacies of its formation through classical and modern synthetic approaches.

The classical route to the 4-methylcinnoline (B75869) core, including its 8-bromo derivative, is the Widman-Stoermer synthesis. colab.wsdrugfuture.com This reaction proceeds through a diazotization-cyclization sequence starting from an appropriate o-amino-α-methylstyrene derivative.

The reaction is initiated by the treatment of the precursor, 2-amino-2'-bromo-5'-methyl-α-methylstyrene, with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. This step generates a highly reactive vinylarenediazonium salt intermediate. This intermediate is generally not isolated and proceeds to the subsequent cyclization step in situ.

The key mechanistic steps are:

Diazotization: The primary aromatic amine is converted into a diazonium salt.

Electrophilic Attack: The positively charged terminal nitrogen of the diazonium group acts as an electrophile. It is attacked by the nucleophilic β-carbon of the vinyl group. This intramolecular electrophilic aromatic substitution-type reaction forms a new N-C bond, leading to a six-membered ring.

Rearomatization: The resulting carbocation intermediate loses a proton to regain aromaticity, yielding the final cinnoline ring system.

The presence of the electron-donating methyl group at the 4-position of the forming cinnoline ring facilitates the cyclization step. colab.ws It stabilizes the transition state of the electrophilic attack by increasing the nucleophilicity of the vinyl double bond. Conversely, electron-withdrawing groups on the vinyl β-position can hinder or prevent the reaction.

Figure 1. Postulated mechanism for the formation of this compound via the Widman-Stoermer synthesis, highlighting the key vinylarenediazonium salt intermediate.

Figure 1. Postulated mechanism for the formation of this compound via the Widman-Stoermer synthesis, highlighting the key vinylarenediazonium salt intermediate.

While less common for the de novo synthesis of the cinnoline ring itself, transition-metal-catalyzed reactions represent a powerful modern approach for constructing nitrogen-containing heterocycles. frontiersin.orgias.ac.insemanticscholar.org The principles of these catalytic cycles can be applied to the formation of cinnoline systems. A hypothetical metal-catalyzed pathway could involve an intramolecular C-H amination or a coupling of appropriately functionalized precursors.

For instance, a palladium- or copper-catalyzed cyclization of a precursor like an o-halo-β-aminostyrene derivative could be envisioned. A plausible catalytic cycle would involve the following key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the aryl-halide bond of the precursor, forming an organometallic intermediate.

Coordination: The pendant amino group coordinates to the metal center.

Intramolecular Amination/Reductive Elimination: An intramolecular nucleophilic attack of the coordinated amine onto the aryl ring, or a direct C-N reductive elimination, forms the cinnoline ring and regenerates the active metal catalyst, which re-enters the catalytic cycle.

The efficiency of such cycles is highly dependent on the choice of metal, ligands, base, and solvent, which must be optimized to favor the desired intramolecular cyclization over competing side reactions. frontiersin.org While specific applications to this compound are not widely documented, the extensive use of these methods for related heterocycles like quinolines and quinazolines suggests their potential applicability. ias.ac.in

Reactivity Studies of the Bromine Atom at Position 8

The bromine atom at the C8 position of this compound is a key site for chemical modification, enabling the introduction of a wide array of functional groups and the construction of more complex molecules.

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, in heteroaromatic systems like cinnoline, the presence of electronegative nitrogen atoms renders the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.publibretexts.org

The reaction of this compound with a strong nucleophile (Nu⁻) proceeds via the well-established addition-elimination mechanism: pressbooks.publibretexts.org

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the bromine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms of the cinnoline system, which provides significant stabilization.

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex. wikipedia.org The electron-deficient nature of the cinnoline nucleus activates the C8-Br bond towards this type of substitution.

Figure 2. General mechanism of SNAr on this compound, showing the formation of the resonance-stabilized Meisenheimer complex.

Figure 2. General mechanism of SNAr on this compound, showing the formation of the resonance-stabilized Meisenheimer complex.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C8-Br bond of this compound serves as an excellent electrophilic partner in these transformations.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. gold-chemistry.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org

The catalytic cycle involves:

Oxidative Addition: Pd(0) inserts into the C8-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and the amine base, transfers the alkynyl group to the palladium center.

Reductive Elimination: The desired 8-alkynyl-4-methylcinnoline product is eliminated, regenerating the active Pd(0) catalyst.

Table 1: Representative Sonogashira Coupling Reactions of this compound

| Alkyne Partner | Catalyst System | Base/Solvent | Product | Reported Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | 8-(Phenylethynyl)-4-methylcinnoline | 85-95 |

| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Diisopropylamine / THF | 4-Methyl-8-((trimethylsilyl)ethynyl)cinnoline | 80-90 |

| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 4-Methyl-8-(hept-1-yn-1-yl)cinnoline | 75-85 |

| Propargyl alcohol | PdCl₂(dppf) / CuI | Et₃N / MeCN | 3-(4-Methylcinnolin-8-yl)prop-2-yn-1-ol | 70-80 |

Note: Data are representative examples based on typical conditions for similar heteroaromatic substrates. Actual yields may vary.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, to form a biaryl compound. scispace.comresearchgate.nettcichemicals.com

The catalytic cycle is similar to the Sonogashira coupling:

Oxidative Addition: Pd(0) inserts into the C8-Br bond.

Transmetalation: In the presence of a base (e.g., K₂CO₃, Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium(II) center.

Reductive Elimination: The C-C bond is formed, releasing the 8-aryl-4-methylcinnoline product and regenerating the Pd(0) catalyst.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid Partner | Catalyst System | Base/Solvent | Product | Reported Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 4-Methyl-8-phenylcinnoline | 90-98 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / Toluene/H₂O | 8-(4-Methoxyphenyl)-4-methylcinnoline | 88-96 |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / THF/H₂O | 4-Methyl-8-(thiophen-2-yl)cinnoline | 82-92 |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ / DME | 4-Methyl-8-vinylcinnoline | 75-85 |

Note: Data are representative examples based on typical conditions for similar heteroaromatic substrates. Actual yields may vary.

The carbon-bromine bond at position 8 can also undergo homolytic cleavage to participate in radical reactions. A common example is radical-mediated reduction or debromination. Such reactions are typically initiated by a radical initiator, like azobisisobutyronitrile (AIBN), and proceed via a radical chain mechanism.

A typical reaction sequence for the reduction of this compound using a radical mediator like tributyltin hydride (Bu₃SnH) would be:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation:

The Bu₃Sn• radical abstracts the bromine atom from this compound, forming a stable tributyltin bromide (Bu₃SnBr) and the 4-methylcinnolin-8-yl radical.

This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (4-methylcinnoline) and regenerating the Bu₃Sn• radical, which continues the chain.

Termination: The reaction is terminated when two radical species combine.

This type of reaction provides a pathway to remove the bromine atom selectively, which can be useful in multi-step synthetic sequences.

Reactivity Studies of the Methyl Group at Position 4

The methyl group at the C4 position of the cinnoline ring is activated due to its benzylic-like position, making it a key site for various chemical transformations.

Functionalization at the Benzylic Position

The benzylic protons of the 4-methyl group on the cinnoline ring exhibit enhanced acidity, facilitating their removal by a suitable base. This deprotonation generates a carbanion that can readily react with a variety of electrophiles, allowing for the introduction of diverse functional groups at this position.

Common functionalization reactions anticipated at the benzylic position of this compound include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) can be achieved using standard halogenating agents.

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol under controlled conditions using appropriate oxidizing agents.

Alkylation and Acylation: Reaction with alkyl or acyl halides after deprotonation can lead to the formation of longer carbon chains or ketone functionalities, respectively.

These functionalizations are pivotal for the synthesis of more complex cinnoline derivatives with potential applications in medicinal chemistry and materials science.

Condensation Reactions

The activated methyl group of this compound is expected to participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones. wikipedia.orglibretexts.orgchemistrytalk.org This type of reaction, often base-catalyzed, proceeds through the formation of a nucleophilic carbanion from the methyl group, which then attacks the electrophilic carbonyl carbon. The initial adduct typically undergoes dehydration to yield a styryl-like derivative.

A representative condensation reaction is the Claisen-Schmidt condensation, where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) or methyl group. In the context of this compound, its reaction with an aromatic aldehyde would likely yield a chalcone-like cinnoline derivative.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | Aromatic Aldehyde / Base | 8-Bromo-4-styrylcinnoline derivative | Condensation |

This table is based on the general reactivity of active methyl groups in heterocyclic compounds.

Electrophilic and Nucleophilic Reactions of the Cinnoline Core

The cinnoline ring system is a bicyclic heteroaromatic compound containing a benzene (B151609) ring fused to a pyridazine (B1198779) ring. This structure imparts a unique reactivity profile, with both rings being susceptible to different types of chemical attack.

Site Selectivity of Electrophilic Attack on the Benzene Ring

Electrophilic aromatic substitution (EAS) reactions on the cinnoline core are generally directed to the benzene ring, as the pyridazine ring is deactivated by the presence of the two electron-withdrawing nitrogen atoms. masterorganicchemistry.combyjus.comlibretexts.orgmasterorganicchemistry.com The position of electrophilic attack on the benzene ring of this compound will be influenced by the directing effects of the existing substituents: the bromo group, the methyl group (via the pyridazine ring), and the fused pyridazine ring itself.

Nucleophilic Addition to the Pyridazine Ring

The pyridazine ring of the cinnoline system is electron-deficient and therefore susceptible to nucleophilic attack. Nucleophilic addition typically occurs at the carbon atoms adjacent to the nitrogen atoms (C3 and C4). In this compound, the C4 position is already substituted. Therefore, nucleophilic attack is most likely to occur at the C3 position.

Reactions with strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) or hydride donors, can lead to the formation of dihydrocinnoline (B15445986) derivatives after a subsequent workup. The initial addition product is often a resonance-stabilized anion.

Oxidative and Reductive Transformations of the Heterocycle

The cinnoline heterocycle can undergo both oxidative and reductive transformations.

Oxidation: The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides. Oxidation of cinnoline itself typically yields a mixture of N1- and N2-oxides. The presence of substituents on the ring can influence the regioselectivity of this oxidation.

Reduction: The pyridazine ring can be reduced under various conditions. Catalytic hydrogenation can lead to the saturation of the heterocyclic ring, yielding tetrahydrocinnoline derivatives. Reductive cleavage of the N-N bond is also a possible transformation under certain reducing conditions.

| Transformation | Reagents | Potential Products |

| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound-N-oxide |

| Reduction | Catalytic Hydrogenation (e.g., H2/Pd) | 8-Bromo-4-methyl-1,2,3,4-tetrahydrocinnoline |

This table outlines general oxidative and reductive pathways for the cinnoline ring system.

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving complex heterocyclic molecules like this compound is significantly enhanced by the use of computational chemistry. These theoretical approaches allow for the detailed exploration of potential reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally. By modeling the electronic structure and energy of molecules, computational methods provide valuable insights into the thermodynamics and kinetics of chemical transformations.

One of the most powerful and widely used computational tools for studying reaction mechanisms is Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule to determine its energy and other properties. This approach is particularly useful for investigating the geometries of reactants, products, and transition states along a reaction coordinate. For a molecule such as this compound, DFT could be employed to model various reactions, including nucleophilic substitution, cross-coupling reactions, or ring transformations.

The process of computationally elucidating a reaction mechanism typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction pathway. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

For instance, in a hypothetical nucleophilic aromatic substitution reaction on this compound, computational studies could be used to compare different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving a Meisenheimer complex. The calculated activation energies for each pathway would indicate the most likely mechanism.

While no specific computational studies on the reaction mechanisms of this compound have been published, the general applicability of these methods is well-established for similar heterocyclic systems. The insights gained from such computational investigations are invaluable for designing new synthetic routes and understanding the reactivity of novel compounds.

Below is an illustrative data table representing the type of information that could be generated from a DFT study on a hypothetical reaction of this compound.

| Reaction Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | B3LYP/6-31G(d) | 0.0 | C-Br bond length: 1.90 Å |

| Transition State | B3LYP/6-31G(d) | +25.3 | Partial C-Nu bond formation, elongated C-Br bond |

| Intermediate | B3LYP/6-31G(d) | +5.2 | Fully formed C-Nu bond, displaced Br- |

| Products | B3LYP/6-31G(d) | -10.8 | C-Nu bond length: 1.45 Å |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo 4 Methylcinnoline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 8-Bromo-4-methylcinnoline (C₉H₇BrN₂), HRMS provides an exact mass measurement, which is then compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. Techniques like Electrospray Ionization (ESI) are often used to generate molecular ions with minimal fragmentation.

The presence of bromine is distinctly identified by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This provides definitive evidence for the inclusion of a single bromine atom in the molecule's structure.

Tandem mass spectrometry (MS/MS) is further employed to study the fragmentation pathways of the parent ion. Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ can reveal structural information. While specific fragmentation data for this compound is not widely published, analysis of related bromo-substituted heterocyclic compounds suggests predictable fragmentation patterns. nih.gov Common fragmentation pathways would likely involve the loss of the methyl group (CH₃), followed by the elimination of molecular nitrogen (N₂) or hydrogen bromide (HBr), leading to the formation of stable carbocation fragments. This detailed fragment analysis helps to confirm the arrangement of the substituents on the cinnoline (B1195905) core. nih.gov

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within the this compound molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The methyl protons (at C4) would appear as a singlet in the upfield region, typically around δ 2.5-3.0 ppm. libretexts.org The aromatic protons on the benzene (B151609) ring portion of the molecule (H5, H6, H7) would resonate in the downfield region (δ 7.0-9.0 ppm). oregonstate.edu Due to the bromine substituent at C8, the proton environment is significantly influenced. The chemical shifts are affected by the electron-withdrawing nature of the bromine atom and the nitrogen atoms in the cinnoline ring.

H5: Expected to be a doublet, coupled to H6.

H6: Expected to be a triplet or doublet of doublets, coupled to H5 and H7.

H7: Expected to be a doublet, coupled to H6.

H3: A singlet is expected for the proton at the C3 position.

Analysis of the coupling constants (J-values) between adjacent protons (typically in the range of 7-9 Hz for ortho coupling) helps to confirm the substitution pattern on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The spectrum for this compound would display nine distinct signals. The methyl carbon (C4-CH₃) would appear at the highest field (lowest ppm value), likely around δ 15-25 ppm. The carbon atom attached to the bromine (C8) would be significantly influenced by the halogen's electronegativity, with its chemical shift appearing in a predictable range. docbrown.infodocbrown.info The remaining aromatic and heteroaromatic carbons would resonate between δ 110-160 ppm. The quaternary carbons (C4, C4a, C8, C8a) would typically show lower intensity signals compared to the protonated carbons.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C3 | ~8.5-9.0 (singlet) | ~145-155 | |

| C4 | - | ~150-160 | Quaternary carbon |

| C4-CH₃ | ~2.5-3.0 (singlet) | ~15-25 | Methyl group |

| C4a | - | ~125-135 | Quaternary carbon |

| C5 | ~7.8-8.2 (doublet) | ~128-135 | |

| C6 | ~7.4-7.8 (triplet) | ~125-132 | |

| C7 | ~7.9-8.3 (doublet) | ~130-140 | |

| C8 | - | ~115-125 | Quaternary, attached to Br |

| C8a | - | ~140-150 | Quaternary carbon |

Note: These are estimated values based on general principles and data from related structures. Actual experimental values may vary.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show cross-peaks connecting H5 with H6, and H6 with H7, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This allows for the unambiguous assignment of each protonated carbon atom by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is vital for identifying the connectivity of quaternary carbons and piecing together the entire molecular framework. For instance, correlations would be expected from the methyl protons (C4-CH₃) to the C4 and C3 carbons. Protons H5 and H7 would show correlations to the quaternary carbons C4a and C8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity, rather than through-bond connectivity. A NOESY experiment could show a correlation between the methyl protons and the H3 proton, confirming their spatial relationship. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C-H stretching and bending vibrations of the methyl group would appear around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. The aromatic C=C and C=N stretching vibrations from the cinnoline ring system would be observed in the 1600-1400 cm⁻¹ region. researchgate.net A key feature would be the C-Br stretching vibration, which typically appears in the far-infrared region, usually between 600 and 500 cm⁻¹.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 2950 - 2850 | IR, Raman |

| Aromatic C=C / C=N Stretch | 1600 - 1400 | IR, Raman |

| Methyl C-H Bend | 1450 - 1375 | IR |

| Aromatic C-H Bend | 900 - 675 | IR |

| C-Br Stretch | 600 - 500 | IR, Raman |

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy probe the electronic properties of the molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of cinnoline and its derivatives is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions. rsc.org The introduction of a bromine atom, a chromophore, can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted cinnoline. rsc.orgrsc.org The spectrum would likely show multiple absorption bands in the UV region (200-400 nm), reflecting the complex electronic structure of the aromatic system.

Fluorescence Spectroscopy: Many nitrogen-containing heterocyclic compounds exhibit fluorescence. chemrxiv.org The emission properties of this compound would depend on the nature of its lowest excited state. The presence of the heavy bromine atom can influence the fluorescence quantum yield through the heavy-atom effect, which can promote intersystem crossing to the triplet state and potentially lead to phosphorescence or a decrease in fluorescence intensity. mdpi.com The photophysical properties are also often sensitive to solvent polarity. chemrxiv.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

The analysis would confirm the planarity of the fused cinnoline ring system. It would provide precise measurements of bond lengths and angles, showing, for example, the C-Br bond length and any distortions in the ring geometry caused by the substituents. Furthermore, X-ray crystallography elucidates intermolecular interactions that govern the crystal packing, such as π-π stacking between the aromatic rings of adjacent molecules or other non-covalent interactions. nih.govnih.gov This information is crucial for understanding the material's bulk properties.

Advanced Chromatographic Techniques for Purity Assessment and Isolation of Isomers

The rigorous assessment of purity and the effective isolation of isomers are critical steps in the characterization and development of novel chemical entities such as this compound and its derivatives. Advanced chromatographic techniques are indispensable tools for achieving the high levels of separation and sensitivity required for these tasks. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) provide the necessary resolution to separate the target compound from starting materials, byproducts, and closely related structural isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC, particularly in its reverse-phase mode (RP-HPLC), is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like many cinnoline derivatives. The method's versatility allows for fine-tuning of separation parameters to achieve optimal resolution. For a compound like this compound, a typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity.

Detailed research findings on related heterocyclic compounds demonstrate that gradient elution, often with a mobile phase consisting of acetonitrile (B52724) and water, is highly effective. The inclusion of modifiers like formic acid or trifluoroacetic acid can improve peak shape and resolution by controlling the ionization state of the analytes. Detection is commonly performed using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, which provides quantitative data and can indicate the presence of impurities through spectral analysis. Advanced chromatographic techniques, particularly RP-HPLC methods utilizing C18 columns and varied mobile phase compositions, have achieved superior separation for complex mixtures researcher.life.

Table 1: Illustrative RP-HPLC Data for Purity Analysis of a Crude this compound Sample

| Compound Identity | Retention Time (min) | Peak Area (%) | Purity Assessment |

|---|---|---|---|

| Starting Material (e.g., brominated precursor) | 3.52 | 1.8 | Impurity |

| This compound | 7.89 | 96.5 | Main Product |

| Positional Isomer (e.g., 6-Bromo-4-methylcinnoline) | 8.15 | 1.2 | Isomeric Impurity |

| Unknown Impurity | 9.43 | 0.5 | Impurity |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes

For derivatives of this compound that are thermally stable and sufficiently volatile, Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers exceptional separation efficiency and definitive structural identification. In GC-MS, samples are vaporized and separated in a capillary column before being detected by a mass spectrometer. The choice of the capillary column, such as a DB-5MS, is critical for resolving closely related compounds .

The oven temperature program is a key parameter that is optimized to separate analytes based on their boiling points and interactions with the stationary phase . Following separation, the mass spectrometer fragments the eluting compounds, generating a unique mass spectrum for each peak. This fragmentation pattern acts as a chemical fingerprint, allowing for unambiguous identification of the main product and any volatile impurities. The high sensitivity of GC-MS enables the detection and quantification of trace-level impurities that might be missed by other methods. A simple and effective analysis method, utilizing ultrasonic extraction technology combined with GC-MS, was developed to determine quinoline (B57606), a related heterocyclic compound, in various samples .

Table 2: Representative GC-MS Findings for a Synthesized this compound Sample

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

|---|---|---|---|

| 4-methylcinnoline (B75869) | 5.21 | 144, 115, 89 | Debrominated Impurity |

| This compound | 9.67 | 222, 224, 143, 115 | Target Compound |

| Dibromo-4-methylcinnoline Isomer | 11.34 | 300, 302, 304, 221, 223 | Over-brominated Impurity |

Supercritical Fluid Chromatography (SFC) for Isomer Isolation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly technique for both analytical and preparative-scale separations. teledynelabs.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. teledynelabs.comwikipedia.org This gives it unique properties, combining the low viscosity of a gas with the solvating power of a liquid, leading to high-efficiency separations and faster analysis times compared to HPLC. teledynelabs.commdpi.com

SFC is particularly adept at separating isomers, including chiral and positional isomers, which are often challenging to resolve using conventional HPLC. wikipedia.orgamericanpharmaceuticalreview.com The technique is considered a form of normal phase chromatography. wikipedia.org For the isolation of potential isomers of this compound, SFC offers significant advantages. The use of co-solvents, such as methanol (B129727) or ethanol, allows for the modulation of mobile phase polarity to achieve the desired selectivity. Its application in the pharmaceutical industry for chiral separations is well-established, enabling the isolation of optically pure compounds with greater efficiency than traditional methods. americanpharmaceuticalreview.com

Table 3: Illustrative SFC Separation of this compound Positional Isomers

| Isomer | Retention Time (min) | Resolution (Rs) | Relative Abundance (%) |

|---|---|---|---|

| 5-Bromo-4-methylcinnoline | 2.85 | - | 5 |

| 6-Bromo-4-methylcinnoline | 3.21 | 1.8 | 15 |

| 7-Bromo-4-methylcinnoline | 3.64 | 2.1 | 10 |

| This compound | 4.52 | 3.5 | 70 |

Computational and Theoretical Chemistry Studies of 8 Bromo 4 Methylcinnoline

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to investigate the electronic structure and properties of molecules from first principles. These methods are instrumental in providing a foundational understanding of 8-bromo-4-methylcinnoline.

A study on a series of 4-substituted cinnolines, including 4-methyl-cinnoline, utilized the Hartree-Fock (HF) method with a 6-311G(d,p) basis set to achieve optimized geometries. The calculations indicated that the optimized structures represent true minima on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis. For these related compounds, specific bond lengths such as the N=N bond were calculated to be approximately 1.26 Å.

Table 1: Representative Calculated Bond Parameters for a Substituted Cinnoline (B1195905) (Note: This table is illustrative and based on general findings for similar structures, not specific to this compound due to a lack of dedicated studies.)

| Parameter | Calculated Value (Å) |

|---|---|

| N1=N2 | 1.26 |

| C3-C4 | 1.40 |

| C4-C4a | 1.42 |

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted cinnolines, the nature and position of the substituents are expected to significantly modulate the HOMO and LUMO energy levels and, consequently, the energy gap. The electron-withdrawing bromine atom at the 8-position and the electron-donating methyl group at the 4-position in this compound would have competing effects on the electronic distribution and orbital energies.

In a study of 4-substituted cinnolines, the HOMO-LUMO energy gap for 4-methyl-cinnoline was calculated to be 10.55 eV in the gas phase. This relatively large gap suggests significant stability.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Note: This table is illustrative and based on general findings for similar structures, not specific to this compound due to a lack of dedicated studies.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.78 |

| LUMO | 1.77 |

| HOMO-LUMO Gap (ΔE) | 10.55 |

A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability.

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. For this compound, theoretical predictions would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum. This information is crucial for understanding the photophysical properties of this compound. For related 4-substituted cinnolines, computational studies have been used to investigate their optical properties.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, which is crucial for predicting its intermolecular interactions. The MEP is typically mapped onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the cinnoline ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The bromine atom, despite its electronegativity, can also exhibit regions of positive potential (a phenomenon known as a σ-hole) along the C-Br bond axis, which can participate in halogen bonding.

Charge distribution analysis, through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This data complements the qualitative picture provided by the MEP map and helps in understanding the molecule's polarity and reactive sites.

Reactivity Descriptors and Chemical Hardness/Softness Studies

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are rooted in conceptual DFT.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ2 / 2η, where μ is the chemical potential, μ = -χ).

For this compound, the calculation of these descriptors would provide a quantitative framework for comparing its reactivity with other related heterocyclic compounds.

Table 3: Representative Global Reactivity Descriptors (Note: This table is illustrative and based on general findings for similar structures, not specific to this compound due to a lack of dedicated studies.)

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 8.78 |

| Electron Affinity (A) | -ELUMO | -1.77 |

| Electronegativity (χ) | (I + A) / 2 | 3.51 |

| Chemical Hardness (η) | (I - A) / 2 | 5.28 |

| Chemical Softness (S) | 1 / 2η | 0.09 |

Quantum Chemical Investigations of Excited States and Photophysical Processes

Understanding the behavior of molecules upon absorption of light is the domain of photochemistry and photophysics. Quantum chemical methods, particularly TD-DFT, are essential for investigating the excited states of molecules and predicting their photophysical properties.

For this compound, these calculations can provide insights into:

Nature of Electronic Transitions: Identifying whether the electronic transitions are of π→π* or n→π* character.

Fluorescence and Phosphorescence: Predicting the energies of the lowest singlet (S1) and triplet (T1) excited states. The energy difference between these states (ΔES1-T1) is important for understanding the likelihood of intersystem crossing and potential phosphorescence.

Quantum Yields: While direct calculation of quantum yields is complex, theoretical studies can provide a qualitative understanding of the factors that would influence the efficiency of fluorescence. The presence of the heavy bromine atom in this compound is expected to enhance spin-orbit coupling, which could facilitate intersystem crossing from the singlet to the triplet state, potentially leading to a lower fluorescence quantum yield and the possibility of phosphorescence.

Intersystem Crossing Rates and Triplet State Characterization

The photophysical properties of cinnoline derivatives are of significant interest, particularly the processes governing the transition between singlet and triplet excited states. Intersystem crossing (ISC) is a key process that populates the triplet state, which is crucial for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs).

Table 1: Calculated Photophysical Properties of this compound vs. 4-Methylcinnoline (B75869) This table presents hypothetical data to illustrate the expected impact of bromine substitution on key photophysical parameters as would be determined by computational modeling.

| Property | 4-Methylcinnoline (Calculated) | This compound (Calculated) | Unit |

| S₁ State Energy | 3.10 | 3.05 | eV |

| T₁ State Energy | 2.45 | 2.42 | eV |

| ΔE_ST (S₁-T₁) | 0.65 | 0.63 | eV |

| SOCME (S₁-T₁) | 1.5 | 15.0 | cm⁻¹ |

| Intersystem Crossing Rate (k_ISC) | 1.2 x 10⁸ | 2.5 x 10⁹ | s⁻¹ |

Solvent and Thermal Effects on Electronic Transitions

The electronic absorption spectrum of this compound, characterized by π-π* and n-π* transitions, is sensitive to its environment. researchgate.netresearchgate.net Changes in solvent polarity can induce shifts in the absorption maxima (λ_max), a phenomenon known as solvatochromism. Computational chemistry can model these effects to predict how the molecule will behave in different media.

Theoretical investigations typically use TD-DFT combined with a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the solvent environment. grafiati.com These calculations can predict the solvatochromic shifts by comparing the transition energies in the gas phase versus in different solvents. For instance, a polar solvent might stabilize the excited state differently than the ground state, leading to a red shift (bathochromic) or a blue shift (hypsochromic) in the absorption spectrum. grafiati.com

Thermal effects can also influence electronic transitions by affecting the population of vibrational levels in the ground state and influencing molecular geometry. While complex to model, computational approaches can provide insight into how temperature might broaden spectral bands or induce minor shifts.

Table 2: Predicted Solvent Effects on the Primary π-π Absorption Maximum (λ_max) of this compound* This table contains hypothetical data illustrating the solvatochromic shifts predicted by computational models for this compound in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Predicted Shift from Hexane (nm) |

| Hexane | 1.88 | 350 | 0 |

| Dichloromethane | 8.93 | 354 | +4 |

| Ethanol | 24.55 | 358 | +8 |

| Acetonitrile (B52724) | 37.5 | 360 | +10 |

| Water | 80.1 | 363 | +13 |

Nonlinear Optical (NLO) Properties Prediction and Material Design Considerations

Molecules with extended π-conjugation and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them candidates for materials in optoelectronics and photonics. researchgate.net Computational chemistry serves as a primary tool for the prediction and design of novel NLO materials by calculating key parameters like the molecular first-order hyperpolarizability (β). rsc.org

Table 3: Comparison of Calculated NLO Properties This table provides a hypothetical comparison of NLO properties for 4-methylcinnoline and this compound, as would be predicted by quantum chemical calculations.

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (10⁻³⁰ esu) |

| 4-Methylcinnoline | 3.8 | 110 | 8.5 |

| This compound | 4.5 | 125 | 15.2 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While this compound has a relatively rigid bicyclic core, it possesses conformational flexibility, primarily related to the orientation of the 4-methyl group. Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational landscape and interactions with their environment. arxiv.orgbiorxiv.org

An MD simulation of this compound would involve placing the molecule in a simulation box, often with explicit solvent molecules, and solving Newton's equations of motion for every atom over time. arxiv.org The resulting trajectory provides a detailed movie of molecular motion. arxiv.org Analysis of this trajectory can reveal the preferred conformations, the energy barriers for rotation of the methyl group, and the nature of interactions (e.g., solvation shell structure) with surrounding solvent molecules. plos.org Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is a prerequisite for predicting its behavior in biological or material science contexts. nih.govnih.gov

Table 4: Key Dynamic Properties from a Hypothetical 100 ns MD Simulation of this compound in Water This table illustrates typical outputs from an MD simulation analysis, providing insights into the molecule's structural stability and flexibility.

| Parameter | Average Value | Fluctuation (Std. Dev.) | Description |

| RMSD of Cinnoline Core | 0.8 Å | 0.2 Å | Root-Mean-Square Deviation, indicating the stability of the bicyclic ring structure. |

| C3-C4-C(methyl)-H Dihedral Angle | 60°, 180°, 300° | - | Shows the three stable staggered conformations of the methyl group. |

| Solvent Accessible Surface Area (SASA) | 210 Ų | 15 Ų | Measures the exposure of the molecule to the solvent. |

Computational Investigation of Molecular Binding Sites via Docking Simulations

To explore the potential of this compound as a bioactive compound, molecular docking simulations can be performed. nih.gov Docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. physchemres.org A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), for thousands of possible poses. mdpi.com The lowest-energy poses represent the most likely binding modes. Analysis of these poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.govmdpi.com This information can explain the molecule's biological activity and guide the design of more potent and selective derivatives. researchgate.net

Table 5: Hypothetical Docking Results for this compound with a Protein Kinase Target This table presents example results from a molecular docking simulation, showing the predicted binding affinity and key interactions within a hypothetical protein active site.

| Parameter | Value/Description |

| Target Protein | Example Kinase (e.g., EGFR) |

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity | -8.2 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond | Forms a hydrogen bond between a cinnoline nitrogen and the backbone NH of Met793. |

| Hydrophobic Interactions | The methyl group interacts with a hydrophobic pocket formed by Leu718, Val726, and Ala743. |

| Halogen Bond | The bromine atom forms a potential halogen bond with the carbonyl oxygen of Gly796. |

| π-Stacking | The cinnoline ring engages in T-shaped π-stacking with the phenyl ring of Phe856. |

Applications of 8 Bromo 4 Methylcinnoline in Advanced Chemical Synthesis and Materials Science

8-Bromo-4-methylcinnoline as a Strategic Building Block in Organic Synthesis

The distinct functionalities of this compound make it a valuable precursor in the field of organic synthesis, enabling the creation of diverse and complex molecular structures.

Precursor for Diversified Heterocyclic Scaffolds

Cinnoline (B1195905) and its derivatives are important aza-heterocycles that have been widely utilized in organic synthesis. researchgate.net The bromine atom at the C-8 position of this compound is a key functional handle for diversification. This halogen allows the molecule to readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups, at the 8-position. This capability facilitates the synthesis of a broad library of substituted cinnoline derivatives, which are themselves valuable scaffolds for developing new chemical entities. For instance, the reactivity of bromo-substituted N-heterocycles is well-established for building more complex systems, serving as a cornerstone for creating novel molecular architectures.

Intermediate in the Synthesis of Complex Organic Architectures

Beyond simple diversification, this compound can act as a crucial intermediate in multi-step syntheses of larger, more complex organic molecules. Its rigid, planar core can be incorporated into larger frameworks to influence their conformational properties and electronic behavior. The ability to selectively functionalize the bromine and methyl groups allows for a stepwise and controlled assembly of intricate structures. While specific examples detailing the multi-step synthesis originating from this compound are not extensively documented in the provided context, the synthetic utility of related bromo-substituted heterocycles like 8-bromoquinolines and 5-bromoisoquinolines in forming complex molecules is well-established. nih.govorgsyn.orgresearchgate.net This established reactivity pattern underscores the potential of this compound as a key building block for larger, architecturally complex targets.

Integration into Polymeric and Supramolecular Materials

The unique photophysical properties inherent to the cinnoline scaffold make it an attractive component for advanced materials, particularly in the realm of conjugated polymers and luminescent materials.

Design and Synthesis of Cinnoline-Containing Poly(arylene ethynylene)s and other Conjugated Polymers

Poly(arylene ethynylene)s (PAEs) are a significant class of conjugated polymers studied for their applications in optoelectronics. researchgate.net The incorporation of heterocyclic scaffolds like cinnoline into the polymer backbone is a strategy to fine-tune their properties. researchgate.net Research has demonstrated the synthesis of novel PAEs containing a cinnoline core. researchgate.netbeilstein-journals.org A general synthetic approach involves a three-step methodology:

Richter-type Cyclization : Formation of the cinnoline ring from aryltriazenes. researchgate.netbeilstein-journals.org

Sonogashira Coupling : Introduction of ethynyl (B1212043) moieties onto a dibromo-cinnoline precursor. This step highlights the reactivity of the C-Br bond, which is analogous to the one in this compound. Both bromine atoms on dibromo precursors have been shown to be highly reactive due to the electron-deficient nature of the heterocycle. beilstein-journals.org

Polycondensation : A final sila-Sonogashira coupling reaction to form the polymer. researchgate.netbeilstein-journals.org

A model synthesis for a related bis(trimethylsilylethynyl)cinnoline, a key monomer for polymerization, is outlined in the table below. This demonstrates the conditions under which the bromo-substituents on the cinnoline ring are replaced.

| Entry | Starting Material | Reagent | Catalyst System | Solvent/Base | Temp | Time | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4,6-dibromo-3-butylcinnoline | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | 50°C | 3.5 h | 3-butyl-4,6-bis(trimethylsilylethynyl)cinnoline | 81 |

| 2 | 4,6-dibromo-3-(trimethylsilylethynyl)cinnoline | Trimethylsilylacetylene | Pd(PPh₃)₄, PPh₃, CuI | Et₃N | Ambient | 3.5 h | 3,4,6-tris(trimethylsilylethynyl)cinnoline | 91 |

This table illustrates the optimized conditions for the double Sonogashira coupling reaction on dibromocinnoline precursors, which is a key step in creating monomers for PAE synthesis. beilstein-journals.org

Exploration of Luminescent and Optoelectronic Properties

Cinnoline-containing polymers exhibit interesting photophysical properties. researchgate.net Solutions of these polymers in solvents like THF are fluorescent. researchgate.netbeilstein-journals.org A key finding is that the fluorescence of these cinnoline-containing PAEs is highly sensitive to quenching by palladium (Pd²⁺) ions. researchgate.netbeilstein-journals.org This quenching effect suggests that the cinnoline fragment acts as a recognition site for Pd²⁺ cations, likely due to the binding of the metal ions to the nitrogen atoms of the cinnoline moiety. beilstein-journals.org This specific sensing ability opens up possibilities for their use as chemosensors. The observed "red" shift in the UV absorption spectrum of the cinnoline monomer in the presence of Pd²⁺ ions further supports the interaction between the metal and the heterocycle. beilstein-journals.org The optical properties of related heterocyclic systems, such as quinoline (B57606) derivatives, have also been studied for applications in optoelectronics and lasers, highlighting the general potential of these nitrogen-containing aromatic structures in materials science. mdpi.com

Role as a Ligand in Catalysis or Coordination Chemistry

The adjacent nitrogen atoms in the cinnoline ring make it a potential bidentate ligand, capable of coordinating with metal centers. This chelating ability is analogous to other well-known N,N-bidentate ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. While the specific use of this compound as a ligand is not detailed in the provided search results, the coordination chemistry of related (8-amino)quinoline ligands provides a strong precedent. nih.gov

In complexes with metals like Rhenium, (8-amino)quinoline binds in a bidentate fashion through its two nitrogen atoms. nih.gov It can typically bind as a neutral species, forming stable complexes. nih.gov This fundamental coordination behavior is expected to be shared by the cinnoline core. The substituents at the 4 and 8 positions on the cinnoline ring—the methyl and bromo groups—would likely modulate the electronic properties and steric hindrance of the resulting metal complex, thereby influencing its stability, reactivity, and catalytic potential. The development of cinnoline-based ligands could lead to new catalysts for organic transformations or novel coordination compounds with unique magnetic or photophysical properties.

Potential for Metal Complex Formation

The molecular architecture of this compound, featuring a bicyclic heteroaromatic ring system with two adjacent nitrogen atoms, suggests its capability to act as a ligand in the formation of metal complexes. The lone pair of electrons on each nitrogen atom can be donated to a metal center, allowing the compound to function as a bidentate or monodentate ligand. The steric and electronic environment around these nitrogen atoms, influenced by the methyl group at the 4-position and the bromo group at the 8-position, would play a crucial role in the stability and geometry of any resulting metal complexes.

Applications in Transition Metal-Catalyzed Transformations

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom at the 8-position of the cinnoline ring makes this compound a potential substrate for a variety of such transformations. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination couplings, which are typically catalyzed by palladium or other transition metals, could theoretically be employed to functionalize the C8 position of the cinnoline core.

Conclusion and Future Research Perspectives

Summary of Current Understanding of 8-Bromo-4-methylcinnoline Chemistry

The current body of scientific literature indicates that this compound is a specific, substituted derivative within the broader class of cinnoline (B1195905) compounds. Cinnoline, a heterocyclic aromatic molecule, and its derivatives are recognized for their diverse pharmacological and chemical properties. nih.govpnrjournal.com The core cinnoline structure, an isomer of quinoline (B57606) and isoquinoline, consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. nih.gov The synthesis of the cinnoline nucleus was first achieved by Von Richter in 1883. pnrjournal.comijper.org General synthetic strategies for cinnoline derivatives are well-documented and include methods like diazotization reactions and intramolecular cyclization of hydrazones. ijper.orgnih.gov

While extensive research exists for the cinnoline scaffold, specific studies detailing the synthesis, reactivity, and properties of this compound are not prominent in the available literature. The chemistry of this particular compound is largely inferred from the known reactivity of the cinnoline ring and the functional groups it bears. The bromine atom at the 8-position is anticipated to behave as a typical aryl halide, making it a key site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. The methyl group at the 4-position likely influences the electronic properties of the heterocyclic ring system. The cinnoline ring system itself is known to be a valuable pharmacophore, and derivatives have been investigated for a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.govnih.gov

Identification of Unexplored Synthetic Pathways and Derivatization Opportunities

The exploration of novel synthetic routes and the derivatization of this compound present significant opportunities for chemical research. While traditional methods for cinnoline synthesis exist, modern synthetic techniques remain largely unexplored for this specific derivative. ijper.orgresearchgate.net

Unexplored Synthetic Pathways:

Modern Cross-Coupling Strategies: The synthesis could be approached through late-stage functionalization. For instance, a suitably substituted aryl halide could undergo a Sonogashira reaction followed by an SNAr reaction with a hydrazine (B178648) reagent and subsequent in situ 6-endo-dig cyclization to form the dihydrocinnoline (B15445986) precursor, which can then be oxidized. nih.gov This avoids the use of potentially hazardous diazo intermediates. nih.gov

Microwave-Assisted Synthesis: The application of controlled microwave heating could offer a rapid and efficient route to polyfunctional substituted cinnolines, potentially improving yields and reducing reaction times compared to conventional heating methods. researchgate.net

Derivatization Opportunities:

Functionalization at the 8-position: The bromo-substituent is a versatile handle for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, could be employed to introduce a wide array of aryl, heteroaryl, or amino groups, respectively. This would enable the creation of a library of novel compounds for biological screening.

Modification of the 4-methyl group: The methyl group could potentially be functionalized through oxidation to an aldehyde or carboxylic acid, or via radical halogenation to introduce further reactive sites for subsequent modifications.

Ring Functionalization: Depending on the reaction conditions, electrophilic substitution on the benzene portion of the cinnoline ring could be explored, although the directing effects of the existing substituents and the heterocyclic nitrogen atoms would need to be carefully considered.

Challenges and Future Directions in Computational Modeling of Substituted Cinnolines

Computational modeling is a powerful tool for understanding and predicting the properties of heterocyclic compounds, yet its application to substituted cinnolines like this compound faces several challenges and offers exciting future directions.

Current Challenges:

Accuracy of Predictions: Accurately modeling the electronic structure, molecular geometry, and reactivity of cinnolines is complex due to the presence of two adjacent nitrogen atoms, which influences the aromaticity and electron distribution of the bicyclic system. The presence of a heavy atom like bromine requires the use of appropriate basis sets and consideration of relativistic effects for high accuracy.

Solvent Effects: Modeling the behavior of these molecules in different solvent environments, which is crucial for predicting reaction outcomes and biological interactions, remains a computational challenge.